2-(2-chloro-4-cyanophenyl)acetic acid

Catalog No.
S6441578
CAS No.
1261820-99-8
M.F
C9H6ClNO2
M. Wt
195.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-chloro-4-cyanophenyl)acetic acid

CAS Number

1261820-99-8

Product Name

2-(2-chloro-4-cyanophenyl)acetic acid

IUPAC Name

2-(2-chloro-4-cyanophenyl)acetic acid

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

InChI

InChI=1S/C9H6ClNO2/c10-8-3-6(5-11)1-2-7(8)4-9(12)13/h1-3H,4H2,(H,12,13)

InChI Key

RBIYXYQTYABXJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)CC(=O)O

2-(2-chloro-4-cyanophenyl)acetic acid is an organic compound with the molecular formula C₉H₇ClN₄O₂ and a molecular weight of approximately 196.62 g/mol. This compound features a chloro group and a cyano group attached to a phenyl ring, which contributes to its unique chemical properties. The presence of these functional groups gives the compound potential applications in pharmaceuticals and agrochemicals due to its biological activity and ability to interact with various biological targets.

The chemical reactivity of 2-(2-chloro-4-cyanophenyl)acetic acid can be attributed to its functional groups. It can undergo various reactions, including:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, which may lead to the formation of different derivatives.
  • Acid-Base Reactions: The carboxylic acid group can participate in typical acid-base reactions, making it useful in synthesis protocols.
  • Esterification: This compound can react with alcohols to form esters, which are often more lipophilic and can enhance bioavailability.

2-(2-chloro-4-cyanophenyl)acetic acid exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and as a modulator of various enzyme systems. Specifically, it has been identified as an inhibitor of certain cytochrome P450 enzymes, suggesting its utility in drug metabolism studies and potential drug interactions . Additionally, the compound's structural features allow it to interact with biological receptors, enhancing its pharmacological profile.

The synthesis of 2-(2-chloro-4-cyanophenyl)acetic acid typically involves several steps:

  • Formation of the Chloro-substituted Phenyl Ring: Starting from 2-chloro-4-nitroaniline or similar precursors, a nitration reaction may be performed to introduce the cyano group.
  • Reduction: The nitro group can be reduced to an amine or directly converted into the desired carboxylic acid through hydrolysis.
  • Carboxylation: The final step involves introducing the acetic acid moiety through carboxylation techniques, often utilizing carbon dioxide under specific conditions.

These methods may vary based on available reagents and desired yields.

The applications of 2-(2-chloro-4-cyanophenyl)acetic acid are diverse:

  • Pharmaceuticals: Due to its anti-inflammatory properties, it is investigated as a potential drug candidate for treating pain and inflammation-related diseases.
  • Agrochemicals: Its ability to inhibit specific enzymes makes it suitable for developing herbicides or fungicides.
  • Research: This compound serves as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways.

Interaction studies have revealed that 2-(2-chloro-4-cyanophenyl)acetic acid interacts with various biological targets. Particularly, it has been shown to inhibit cytochrome P450 enzymes such as CYP1A2, which plays a crucial role in drug metabolism . Understanding these interactions is essential for assessing the compound's safety profile and potential drug-drug interactions.

Several compounds share structural similarities with 2-(2-chloro-4-cyanophenyl)acetic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-(3-chloro-4-cyanophenyl)acetic acid34841-48-00.92
2-(5-amino-2-chloro-4-cyanophenyl)acetic acid1710215450.90
3-(4-cyanophenyl)propanoic acid42287-94-50.92
2-(4-cyanophenyl)propanoic acid362052-00-40.86
2-(2,5-dichlorophenyl)acetic acid5398-79-80.80

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

195.0087061 g/mol

Monoisotopic Mass

195.0087061 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-08-25

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